molecular formula C12H6N2O2S2 B5526170 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole

2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole

Cat. No. B5526170
M. Wt: 274.3 g/mol
InChI Key: GUAXPGDMECORKR-UHFFFAOYSA-N
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Patent
US05284812

Procedure details

2,5-bis(furyl)thiazolo[5,4-d]thiazole was prepared from dithiooxamide and 2-furaldehyde. 2-furaldehyde (furfural) was purchased from Aldrich Chemical Company, Milwaukee, Wis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]([NH2:6])=[S:5])=[S:3].[O:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]=O>>[O:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12]1[S:3][C:2]2[N:1]=[C:12]([C:8]3[O:7][CH:11]=[CH:10][CH:9]=3)[S:5][C:4]=2[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)C(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1SC=2N=C(SC2N1)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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